molecular formula C7H7F2N B3039882 (2,5-Difluoro-phenyl)-methyl-amine CAS No. 138563-58-3

(2,5-Difluoro-phenyl)-methyl-amine

Cat. No. B3039882
CAS RN: 138563-58-3
M. Wt: 143.13 g/mol
InChI Key: SAGAEZGLJJTKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Physical State : (2,5-Difluoro-phenyl)-methyl-amine typically exists as a yellow liquid .

Scientific Research Applications

Carbomethoxylating Reactivity

Methyl phenyl carbonate has been investigated as a carbomethoxylating agent for aromatic amines, showcasing potential applications in chemical synthesis. Notably, this process involves group 3 metal triflate catalysts and demonstrates significant carbamate yield and selectivity (Distaso & Quaranta, 2004).

Synthesis and Characterization

The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, closely related to (2,5-Difluoro-phenyl)-methyl-amine, has been described, illustrating its relevance in chemical research and potential applications in creating new compounds (Kavanagh et al., 2013).

Nonlinear Optical Materials

Studies on the nonlinear optical response of amine and phenol/ether derivatives have shown that N-phenyl substitution of 4-nitroaniline produces a significant increase in molecular hyperpolarizability, indicating potential applications in optoelectronics (Whitaker, Patterson, Kott, & McMahon, 1996).

properties

IUPAC Name

2,5-difluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGAEZGLJJTKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluoro-phenyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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